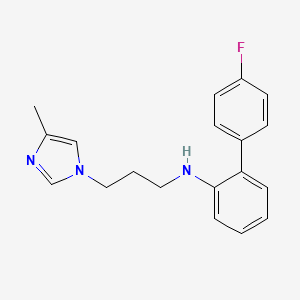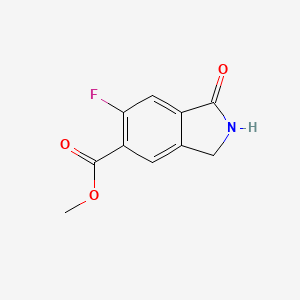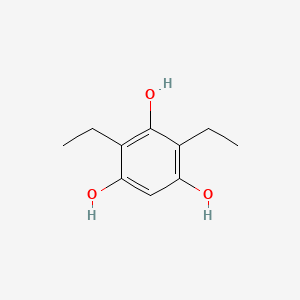
2,4-Diethylbenzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethylbenzene-1,3,5-triol is an organic compound with the molecular formula C10H14O3 It consists of a benzene ring substituted with two ethyl groups at the 2 and 4 positions and three hydroxyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzene-1,3,5-triol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene with ethylene to form diethylbenzene, followed by hydroxylation to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound can be achieved through the use of shape-selective zeolite catalysts, which allow for high selectivity in the formation of the desired isomer. The process involves the alkylation of benzene with ethylene, followed by hydroxylation using suitable reagents .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2,4-Diethylbenzene-1,3,5-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the ethyl groups.
Pyrogallol (Benzene-1,2,3-triol): Similar structure with hydroxyl groups at different positions.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with hydroxyl groups at different positions.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,4-diethylbenzene-1,3,5-triol |
InChI |
InChI=1S/C10H14O3/c1-3-6-8(11)5-9(12)7(4-2)10(6)13/h5,11-13H,3-4H2,1-2H3 |
InChI Key |
ICXMVQGJPZJTJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1O)O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


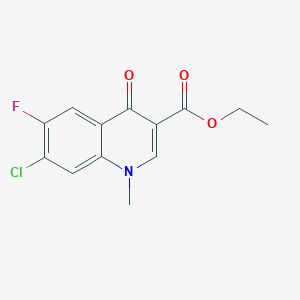
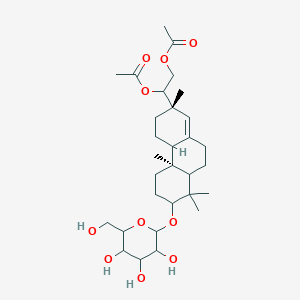

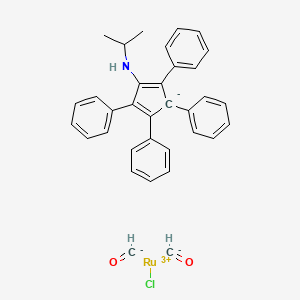
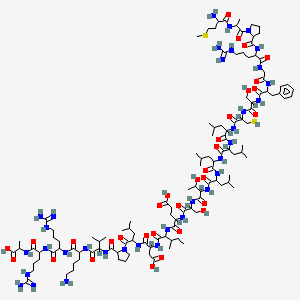

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
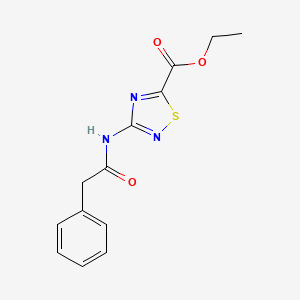
![(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12432873.png)
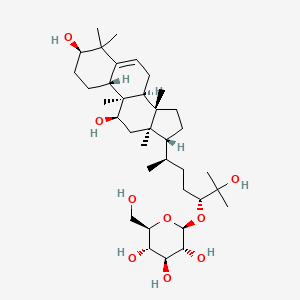
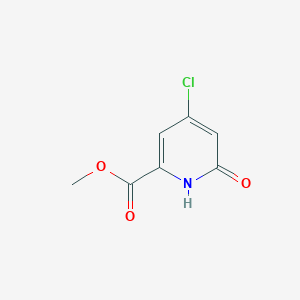
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)
